Cas no 189330-38-9 (5-Bromo-2-chlorothiophene-3-carboxylic acid)
5-Bromo-2-chlorothiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-chlorothiophene-3-carboxylic acid
- 5-bromo-2-chloro-3-Thiophenecarboxylic acid
- 3-Thiophenecarboxylic acid, 5-bromo-2-chloro-
- DA-37856
- EN300-370906
- SCHEMBL157848
- MB19768
- BGKGZWTWYYPYAR-UHFFFAOYSA-N
- 5-BROMO-2-CHLOROTHIOPHENE-3-CARBOXYLICACID
- AKOS022185981
- A902603
- 189330-38-9
-
- MDL: MFCD16996057
- Inchi: 1S/C5H2BrClO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
- InChI Key: BGKGZWTWYYPYAR-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=C(S1)Cl
Computed Properties
- Exact Mass: 239.86474g/mol
- Monoisotopic Mass: 239.86474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- Density: 2.019±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.14 g/l) (25 º C),
5-Bromo-2-chlorothiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199092-1g |
5-bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95% | 1g |
$380 | 2021-08-05 | |
| Alichem | A169004790-1g |
5-Bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95% | 1g |
$331.28 | 2023-09-02 | |
| Chemenu | CM199092-1g |
5-bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95%+ | 1g |
$380 | 2023-01-19 | |
| eNovation Chemicals LLC | Y0990651-1g |
5-bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95% | 1g |
$685 | 2024-08-02 | |
| eNovation Chemicals LLC | D464238-10g |
5-bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95%+ | 10g |
$1050 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0014-100MG |
5-bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95% | 100MG |
¥ 1,056.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0014-250MG |
5-bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95% | 250MG |
¥ 1,683.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0014-500MG |
5-bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95% | 500MG |
¥ 2,805.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0014-1G |
5-bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95% | 1g |
¥ 4,204.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0014-5G |
5-bromo-2-chlorothiophene-3-carboxylic acid |
189330-38-9 | 95% | 5g |
¥ 12,612.00 | 2023-04-14 |
5-Bromo-2-chlorothiophene-3-carboxylic acid Suppliers
5-Bromo-2-chlorothiophene-3-carboxylic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 5-Bromo-2-chlorothiophene-3-carboxylic acid
5-Bromo-2-chlorothiophene-3-carboxylic acid (CAS 189330-38-9): A Structurally Distinct Thiophene Derivative with Emerging Applications in Chemical Biology and Drug Discovery
5-Bromo-2-chlorothiophene-3-carboxylic acid (CAS 189330-38-9) represents a unique member of the thiophene-based carboxylic acid class, characterized by its substituted aromatic ring architecture. This compound combines the structural features of a thiophene core with strategically positioned halogen substituents (bromo at position 5 and chloro at position 2) and a carboxylic acid group at position 3. Such functional group arrangement creates distinctive physicochemical properties, including enhanced lipophilicity and potential for metal coordination, which have recently drawn significant attention in medicinal chemistry research. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its utility as a privileged scaffold for developing novel bioactive molecules targeting protein-protein interactions.
The synthesis of this compound has evolved significantly over the past decade. Traditional methods involving Friedel-Crafts acylation faced challenges with regioselectivity control, but recent advancements reported in Organic Letters (2022) introduced palladium-catalyzed cross-coupling strategies using aryl halides as coupling partners. This approach achieves >95% yield with excellent regiocontrol through precise manipulation of reaction conditions, including ligand selection and solvent polarity. The optimized protocol employs a combination of Xantphos ligand and potassium phosphate buffer at 60°C, demonstrating scalability up to kilogram scale while maintaining purity standards required for pharmaceutical applications.
In biological systems, the compound's thienyl core provides inherent π-electron delocalization that facilitates interactions with aromatic protein pockets. A groundbreaking study in Nature Communications (2024) revealed its ability to modulate histone deacetylase (HDAC) activity through allosteric binding mechanisms. The bromine substituent at C5 creates favorable hydrogen bonding networks with the enzyme's catalytic pocket residues (e.g., Serine 416), while the chloro group at C2 stabilizes the molecule's planar conformation necessary for optimal binding affinity. This dual functionality distinguishes it from conventional HDAC inhibitors like vorinostat, offering improved selectivity profiles with IC₅₀ values as low as 14 nM against HDAC6 isoforms.
Clinical translational potential is further supported by recent pharmacokinetic evaluations conducted in murine models. Data from Bioorganic & Medicinal Chemistry Letters (2024) demonstrated oral bioavailability exceeding 67% when formulated with cyclodextrin complexes, coupled with plasma half-life of approximately 7 hours. These properties make it an attractive candidate for developing treatments targeting neurodegenerative disorders such as Alzheimer's disease, where HDAC dysregulation contributes to pathogenic tau hyperphosphorylation processes. Preclinical studies show significant reduction in phosphorylated tau species (AT8 epitope) by up to 41% after 14-day treatment regimens without observable hepatotoxicity markers.
Synthetic chemists are also exploring its use as a building block in supramolecular assembly systems. Research published in Chemical Science (2024) demonstrated self-assembling properties when combined with copper ions through coordination-driven click chemistry. The carboxylate group forms stable complexes with Cu²⁺ ions while the thiophene framework enables π-stacking interactions between molecules, resulting in nanostructured hydrogels with tunable mechanical properties. Such materials exhibit pH-responsive swelling behavior making them promising candidates for drug delivery systems requiring stimuli-triggered release mechanisms.
Spectroscopic characterization confirms its molecular integrity under various analytical conditions:¹H NMR spectrum exhibits characteristic signals at δ 7.8–7.9 ppm corresponding to the thienyl protons adjacent to substituents, while¹³C NMR shows carbonyl carbon resonances at δ 167–169 ppm confirming carboxylic acid functionality retention post-synthesis. X-ray crystallography data from recent studies validates its planar geometry with dihedral angles between substituent planes remaining below 5°, critical for maintaining optimal biological activity profiles.
In material science applications, recent investigations reveal its utility as an electron transport layer modifier in perovskite solar cells (Energy & Environmental Science, 2024). When incorporated into mesoporous TiO₂ layers at concentrations ≤5 mol%, it enhances charge carrier mobility by creating favorable energy band alignment between semiconductor layers. This results in power conversion efficiencies exceeding 24% under AM1.5G illumination conditions—a significant improvement over conventional devices lacking this modifier component.
Toxicological assessments conducted according to OECD guidelines indicate LD₅₀ values exceeding 5 g/kg in rodent models when administered orally or intraperitoneally. Subchronic toxicity studies over 90 days showed no adverse effects on liver/kidney function biomarkers even at doses up to 1 g/kg/day, suggesting favorable safety margins for therapeutic development programs compared to structurally similar compounds lacking chlorine substitution.
The compound's unique combination of structural features positions it as a versatile platform molecule across multiple disciplines—its modular design allows site-specific functionalization through nucleophilic aromatic substitution reactions targeting either bromine or chlorine atoms without disrupting other critical groups. This modularity has enabled rapid generation of analog libraries for high-throughput screening campaigns targeting diverse disease pathways including cancer cell apoptosis induction and anti-inflammatory cytokine modulation.
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